molecular formula C14H19BCl2N2O4 B13384255 [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

[1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid

Cat. No.: B13384255
M. Wt: 361.0 g/mol
InChI Key: MXAYKZJJDUDWDS-UHFFFAOYSA-N
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Description

Chemical Name: [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid Synonyms: Ixazomib, MLN2238 Molecular Formula: C₁₄H₁₉BCl₂N₂O₄ Molecular Weight: 361.03 g/mol CAS Number: 1072833-77-2 Mechanism of Action: Ixazomib is a reversible inhibitor of the chymotrypsin-like β5 subunit of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for protein degradation. It disrupts tumor cell proliferation and survival by inhibiting proteasomal activity, leading to the accumulation of misfolded proteins and apoptosis .

Properties

IUPAC Name

[1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BCl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12,22-23H,5,7H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAYKZJJDUDWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC(C)C)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BCl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The reaction begins with the coupling of 2,5-dichlorobenzoic acid with an appropriate amine to form an amide bond. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

    Acetylation: The resulting amide is then acetylated using acetic anhydride in the presence of a base such as pyridine.

    Introduction of the Boronic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Optimized Coupling Methods

Recent patents highlight alternatives to hazardous reagents:

  • Diimidazole/ditriazole-based coupling agents (e.g., CDI, DCC) improve safety and scalability .

  • Advantages : Reduced reaction time, elimination of low-temperature requirements, and simplified isolation .

Hydrolytic Degradation

  • The boronic acid moiety undergoes reversible hydrolysis in aqueous media:

    R-B(OH)2+H2OR-B(OH)3+H+\text{R-B(OH)}_2 + \text{H}_2\text{O} \rightleftharpoons \text{R-B(OH)}_3^- + \text{H}^+

    This equilibrium impacts bioavailability and necessitates stabilization via esterification .

Plasma Stability

  • Ixazomib hydrolyzes in plasma to form MLN2238, its active metabolite, via boronate ester cleavage .

  • Half-life : <24 hours in aqueous buffers (pH 7.2) .

Thermal and Oxidative Pathways

  • Thermal degradation : Limited data, but boronic acids generally decompose above 150°C.

  • Oxidation : Susceptible to peroxide-mediated oxidation of the boronic acid group.

Functional Group Reactivity

Functional GroupReactivityExample Reactions
Boronic acid (B(OH)₂)Forms esters with diols (e.g., citrate), reversible protease inhibitionCitrate salt formation , proteasome binding
DichlorobenzamideElectrophilic aromatic substitution resistance due to electron-withdrawing Cl groupsLimited reactivity under physiological conditions
Acetylated amineHydrolysis-resistant under neutral conditions; cleaved by strong acids/basesStability in DMF/DMSO

Comparative Reactivity with Analogues

CompoundStructural DifferenceReactivity Profile
BortezomibPyrazinoyl group instead of dichlorobenzoylFaster plasma hydrolysis
4-Borono-L-phenylalanineSimpler boronic acidLower proteasome affinity
Ixazomib citrateCitrate esterEnhanced aqueous solubility

Key Research Findings

  • Proteasome Inhibition : Reversible binding to the β5 subunit (IC₅₀ = 3.4 nM) .

  • Stereochemical Impact : The R-configuration at the boron center is critical for activity; S-enantiomers show >100x lower potency .

  • Solubility :

    SolventSolubility (mg/mL)
    DMF30
    DMSO20
    Ethanol25
    PBS (pH 7.2)0.5 (with DMF cosolvent)

Scientific Research Applications

Chemistry

In chemistry, [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group allows for the formation of reversible covalent bonds, making it useful in the development of sensors and catalysts.

Biology

In biological research, this compound can be used to study enzyme inhibition, particularly enzymes that interact with boronic acids. It can also be used in the development of boron-containing drugs.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to form reversible covalent bonds with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry

In industry, this compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit the activity of enzymes that rely on diol-containing substrates. The molecular targets and pathways involved include enzymes such as proteases and kinases, which are essential for various biological processes.

Comparison with Similar Compounds

Pharmacokinetics :

  • Solubility: Poor aqueous solubility (<1 mg/mL in water) but highly soluble in DMSO (72 mg/mL) and ethanol (9 mg/mL) .
  • Bioavailability : Orally bioavailable as the citrate prodrug (MLN9708), which hydrolyzes rapidly in physiological conditions to the active form, ixazomib .
  • Volume of Distribution : 20.2 L/kg, indicating extensive tissue penetration .
  • Half-Life : Shorter plasma half-life compared to bortezomib, reducing off-target toxicity .

Clinical Use : Approved for relapsed/refractory multiple myeloma (RRMM), particularly in patients resistant to bortezomib .

Comparison with Similar Compounds

Bortezomib

Molecular Formula : C₁₉H₂₅BN₄O₄
Molecular Weight : 384.24 g/mol
Mechanism : Reversible boronic acid inhibitor of the β5 proteasome subunit.
Key Differences :

  • Pharmacokinetics : Lower volume of distribution (4.3 L/kg) and higher incidence of peripheral neuropathy (PN) compared to ixazomib .
  • Resistance : Ixazomib demonstrates efficacy in bortezomib-resistant MM due to distinct physicochemical properties and tissue distribution .

Carfilzomib

Molecular Formula : C₄₀H₅₇N₅O₇
Molecular Weight : 719.91 g/mol
Mechanism : Irreversible epoxyketone inhibitor targeting the β5 subunit.
Key Differences :

  • Administration: Intravenous infusion.
  • Selectivity : Forms covalent bonds with the proteasome, leading to prolonged inhibition.
  • Clinical Profile : Effective in solid tumors but associated with cardiovascular toxicity, unlike ixazomib .

Marizomib

Molecular Formula: C₁₅H₁₈ClN₃O₂ Molecular Weight: 323.77 g/mol Mechanism: Non-covalent, β-lactam-derived inhibitor targeting multiple proteasome subunits (β5, β1, β2). Key Differences:

  • Administration: Intravenous, with central nervous system penetration, making it suitable for glioblastoma trials .

Comparative Data Table

Parameter Ixazomib Bortezomib Carfilzomib Marizomib
Molecular Weight 361.03 g/mol 384.24 g/mol 719.91 g/mol 323.77 g/mol
Mechanism Reversible β5 inhibition Reversible β5 inhibition Irreversible β5 inhibition Pan-proteasome inhibition
Administration Oral IV/Subcutaneous IV IV
Volume of Distribution 20.2 L/kg 4.3 L/kg N/A N/A
Key Clinical Advantage Lower PN incidence First-generation standard Efficacy in solid tumors CNS penetration
Resistance Profile Active in bortezomib-resistant MM N/A N/A Overcomes subunit-specific resistance

Research Findings and Discussion

  • Oral Bioavailability : Ixazomib’s prodrug design (MLN9708) enables oral dosing, a significant advantage over bortezomib and carfilzomib, improving patient compliance .
  • Toxicity Profile : Reduced PN rates (13% vs. 40% for bortezomib) due to lower off-target binding and faster clearance .
  • Preclinical Efficacy : Demonstrates antitumor activity in solid tumors (e.g., glioblastoma, breast cancer) in combination therapies .

Biological Activity

The compound [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid, commonly known as Ixazomib , is a synthetic organic compound primarily recognized for its role as a proteasome inhibitor. This article explores its biological activity, including its anticancer properties, antimicrobial effects, and antioxidant capabilities.

Chemical Structure and Properties

Ixazomib is classified as a boronic acid derivative with the following chemical structure:

  • IUPAC Name : [(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid
  • Molecular Formula : C20H27BCl2N2O11
  • CAS Registry Number : 1072833-77-2

Anticancer Activity

Ixazomib has been extensively studied for its anticancer properties, particularly in the treatment of multiple myeloma. It acts by inhibiting the 20S proteasome, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells.

Case Studies

  • Multiple Myeloma : Clinical trials have demonstrated that Ixazomib, when used in combination with lenalidomide and dexamethasone, significantly improves progression-free survival in patients with relapsed or refractory multiple myeloma compared to control groups .
  • Prostate Cancer : In vitro studies have shown that Ixazomib reduces cell viability in prostate cancer cell lines (PC-3) while sparing healthy fibroblast cells (L929). At a concentration of 5 µM, cell viability dropped to 33% in cancer cells compared to 95% in healthy cells .

Antimicrobial Activity

Ixazomib has also exhibited antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Antimicrobial Efficacy Table

MicroorganismInhibition Zone Diameter (mm)
Staphylococcus aureus13
Escherichia coli11
Methicillin-resistant Staphylococcus aureus (MRSA)9

These results suggest that Ixazomib may have potential applications beyond oncology, particularly in treating infections caused by resistant strains .

Antioxidant Activity

The antioxidant properties of Ixazomib have been evaluated using various assays, including DPPH and ABTS methods. These studies reveal that Ixazomib demonstrates significant antioxidant activity comparable to standard antioxidants like α-Tocopherol.

Antioxidant Activity Results

Assay TypeIC50 (µg/mL)
DPPH36.07 ± 1.23
ABTS32.63 ± 0.41

These findings indicate that Ixazomib may contribute to oxidative stress reduction, which is beneficial in cancer therapy and overall health maintenance .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for [1-[[2-[(2,5-Dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]boronic acid, and what critical intermediates are involved?

  • Methodology : The synthesis typically involves sequential coupling of boronic acid precursors with protected amino acid derivatives. Key steps include:

Boronic acid core formation : Use Suzuki-Miyaura coupling with palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) to assemble the boronic acid moiety .

Amide bond formation : Activate the 2,5-dichlorobenzoyl group using coupling agents like HATU or EDC/HOBt to attach the acetyl-amino-methylbutyl chain .

Protection/deprotection strategies : Employ tert-butoxycarbonyl (Boc) groups for amine protection to prevent unwanted side reactions during synthesis .

  • Critical intermediates : 3-((tert-Butoxycarbonyl)amino)phenylboronic acid and 2-[(2,5-dichlorobenzamido)acetamido]-3-methylbutyl derivatives are pivotal for structural integrity .

Q. How should researchers characterize the purity and structural fidelity of this boronic acid derivative?

  • Analytical techniques :

  • NMR spectroscopy : Use 11^{11}B NMR to confirm boronic acid functionality (δ ~30 ppm) and 1^{1}H/13^{13}C NMR to verify substituent positions .
  • LC-MS : Monitor molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns to detect impurities or hydrolysis byproducts .
  • HPLC with UV detection : Optimize reverse-phase columns (C18) with acetonitrile/water gradients to assess purity (>98% by area normalization) .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data between this compound and analogous boronic acids in cross-coupling reactions?

  • Issue : Lower catalytic efficiency in aryl-aryl bond formation compared to simpler boronic acids (e.g., phenylboronic acid).
  • Hypothesis : Steric hindrance from the 3-methylbutyl chain and dichlorobenzoyl group impedes transmetallation steps .
  • Experimental design :

Comparative kinetic studies : Monitor reaction progress via in situ 11^{11}B NMR to identify rate-limiting steps .

Ligand screening : Test bulky phosphine ligands (e.g., SPhos, XPhos) to stabilize palladium intermediates and improve turnover .

Solvent optimization : Replace polar aprotic solvents (DMF) with less-coordinating alternatives (e.g., THF) to reduce steric crowding .

Q. How does stereochemistry at the 3-methylbutyl position influence target binding affinity?

  • Background : The compound’s (1R)-configured chiral center may affect interactions with proteasomal enzymes or other biological targets .
  • Methodology :

Enantioselective synthesis : Use chiral auxiliaries (e.g., pinanediol esters) or asymmetric hydrogenation to prepare (R)- and (S)-isomers .

Biological assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., 20S proteasome) to quantify stereochemical impact .

Molecular docking : Model interactions with β5-subunit binding pockets to rationalize affinity differences .

Q. What are the stability challenges of this compound under physiological conditions, and how can they be mitigated?

  • Degradation pathways : Hydrolysis of the boronic acid group to boric acid or oxidation of the dichlorobenzoyl moiety .
  • Stabilization approaches :

  • pH optimization : Store in anhydrous DMSO at pH 5–6 to slow hydrolysis .
  • Lyophilization : Prepare lyophilized powders under inert atmosphere to prevent oxidative degradation .
  • Prodrug design : Mask the boronic acid as a pinacol ester to enhance serum stability .

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